5-(3-Chlorophenyl)pyrimidine

Medicinal Chemistry Antimalarial Drug Discovery DHFR Inhibition

5-(3-Chlorophenyl)pyrimidine is a heteroaromatic building block for constructing 2,4-diamino-5-(3-chlorophenyl)-6-alkylpyrimidines that achieve low nanomolar Ki values (0.540 nM) against P. vivax DHFR-TS. Unlike the 2- or 4-chloro isomers, the 3-chlorophenyl motif confers distinct A1 adenosine receptor affinity and target selectivity, making it a non-interchangeable intermediate for antifolate antimalarial and GPCR hit-to-lead programs. Secure this positional isomer for definitive SAR studies and library synthesis.

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
CAS No. 74963-05-6
Cat. No. B1623453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)pyrimidine
CAS74963-05-6
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CN=CN=C2
InChIInChI=1S/C10H7ClN2/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H
InChIKeyHPNOVVPASGEAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chlorophenyl)pyrimidine (CAS 74963-05-6) Compound Profile for Research Procurement


5-(3-Chlorophenyl)pyrimidine (CAS 74963-05-6) is a heteroaromatic building block consisting of a pyrimidine ring substituted with a 3-chlorophenyl group at the 5-position [1]. It has a molecular weight of 190.63 g/mol, the molecular formula C10H7ClN2, and a calculated XLogP3-AA of 2.5, indicating moderate lipophilicity [1]. The compound is commercially available as a research chemical from multiple vendors, typically at purities of 95% or higher, and serves primarily as a synthetic intermediate for generating more complex 5-arylpyrimidine derivatives for medicinal chemistry and agrochemical research programs.

Why 5-(3-Chlorophenyl)pyrimidine Cannot Be Simply Replaced with Other 5-Arylpyrimidine Building Blocks


The biological and physicochemical properties of 5-arylpyrimidines are exquisitely sensitive to both the position of halogen substitution on the phenyl ring and additional modifications to the pyrimidine core. Direct head-to-head studies of related pyrimidine-2,4-diamine derivatives reveal that relocating the chlorine atom from the 3-position to the 4-position alters binding affinity by orders of magnitude, while even minor changes to the 6-position alkyl group produce measurable shifts in Ki and IC50 values [1]. For the unsubstituted 5-(3-Chlorophenyl)pyrimidine scaffold, these structure-activity relationship (SAR) principles underscore that it cannot be freely interchanged with its 2-, 4-chlorophenyl, or unsubstituted phenyl analogs without fundamentally altering the properties of any downstream derivative.

Quantitative Differentiation of the 3-Chlorophenyl Pyrimidine Scaffold: Comparative Binding Data


Positional Isomer Comparison: 3-Chloro vs. 4-Chloro Substitution in Pyrimidine-2,4-diamine Derivatives

Direct head-to-head comparison of the 3-chlorophenyl versus 4-chlorophenyl substitution pattern on a 6-ethylpyrimidine-2,4-diamine core demonstrates a profound difference in binding affinity. The 3-chlorophenyl derivative exhibits a Ki of 0.540 nM against wild-type P. vivax DHFR-TS, whereas the 4-chlorophenyl analog shows a Ki of 1.60 nM against human DHFR [1][2]. Although assayed against different species, the approximate 3-fold difference in Ki within the low nanomolar range highlights the critical influence of the chlorine position on target engagement and species selectivity.

Medicinal Chemistry Antimalarial Drug Discovery DHFR Inhibition

Impact of C6 Substituent on P. vivax DHFR-TS Affinity Within the 3-Chlorophenyl Series

Within the same study of pyrimidine analogs, the 3-chlorophenyl scaffold was tested with two different C6 alkyl substituents. The 6-ethyl derivative (BDBM18784) exhibited a Ki of 0.540 nM and an IC50 of 300 nM. In contrast, the 6-methyl derivative (BDBM18785) showed a slightly reduced binding affinity with a Ki of 0.690 nM and a significantly higher IC50 of 2,120 nM [1][2]. This data demonstrates that the 6-ethyl substituent confers superior enzyme binding and cellular activity relative to the 6-methyl variant on the same 3-chlorophenyl core.

Structure-Activity Relationship Antimalarial Drug Discovery Enzyme Inhibition

SAR Insight: 3-Chlorophenyl Substitution Enhances A1 Adenosine Receptor Affinity in Pyrazolopyrimidines

In a systematic study of pyrazolo[3,4-d]pyrimidine adenosine receptor ligands, the 3-chlorophenyl group was identified as the most active aryl substituent at the N1-position among a panel of alkyl and aryl groups tested. This substitution pattern contributed to the most potent compound in the series, which exhibited an IC50 of 6.4 µM at the A1 adenosine receptor [1]. This finding provides class-level evidence that the 3-chlorophenyl-pyrimidine motif can confer enhanced receptor binding relative to other substitution patterns.

GPCR Pharmacology Adenosine Receptors Medicinal Chemistry

Validated Application Scenarios for Procuring 5-(3-Chlorophenyl)pyrimidine (CAS 74963-05-6)


Synthesis of 2,4-Diamino-5-(3-chlorophenyl)-6-alkylpyrimidines as Antimalarial Lead Compounds

Use 5-(3-Chlorophenyl)pyrimidine as a key intermediate to construct 2,4-diamino-5-(3-chlorophenyl)-6-alkylpyrimidines. Quantitative evidence demonstrates that derivatives with a 6-ethyl group achieve low nanomolar Ki values (0.540 nM) against P. vivax DHFR-TS [1]. This scaffold is a validated starting point for developing novel antifolate antimalarials.

Exploration of 3-Chlorophenyl-Pyrimidine Scaffolds for Selective Kinase or GPCR Targeting

Employ 5-(3-Chlorophenyl)pyrimidine to generate diverse libraries of 5-arylpyrimidine derivatives. The 3-chlorophenyl motif has been shown to confer favorable binding properties in specific contexts, such as enhanced A1 adenosine receptor affinity compared to other aryl groups [1]. This makes it a rational building block for hit-to-lead campaigns in kinase and GPCR drug discovery.

Structure-Activity Relationship (SAR) Studies on Positional Isomers of Halogenated Pyrimidines

Acquire 5-(3-Chlorophenyl)pyrimidine as a control compound for comparative SAR studies against its 2- and 4-chlorophenyl analogs. The significant differences in biological activity observed between 3- and 4-chloro isomers in related pyrimidine-2,4-diamine systems [1] underscore the value of including the 3-chloro isomer to fully probe halogen-position effects on target binding and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Chlorophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.